N-(2-chlorobenzyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
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Description
N-(2-chlorobenzyl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C20H19ClN6O6 and its molecular weight is 474.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Azetidinone and oxadiazole derivatives are of significant interest due to their diverse biological activities. For instance, the synthesis of 4-oxo-thiazolidines and 2-oxo-azetidines has been explored for potential antibacterial properties against both gram-positive and gram-negative bacteria, indicating their utility in developing new antimicrobial agents (Desai et al., 2008). Moreover, the preparation of β- and γ-lactams from carbamoyl radicals derived from oxime oxalate amides showcases innovative synthetic routes that could be applicable for creating structurally similar compounds to the one of interest (Scanlan et al., 2004).
Antimicrobial Activity
Research on quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives demonstrates significant antibacterial and antifungal activity, underscoring the potential of these scaffolds in addressing microbial resistance (Desai & Dodiya, 2014). Similarly, the investigation into novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition further illustrates the chemical versatility and potential biological relevance of such structures (Rahmouni et al., 2014).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2.C2H2O4/c19-14-5-2-1-4-12(14)8-22-15(26)11-25-9-13(10-25)18-23-17(24-27-18)16-20-6-3-7-21-16;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,22,26);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBCNXFZSSCBOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC=CC=C2Cl)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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